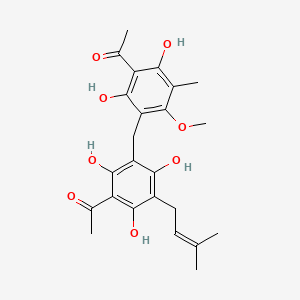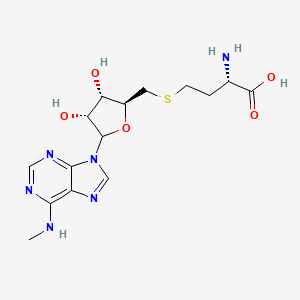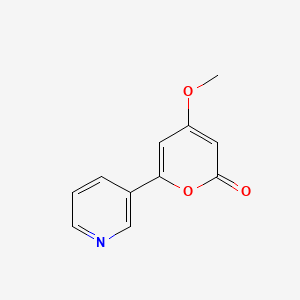
Anibine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anibine involves several steps, starting from the extraction of the alkaloid from the wood of Aniba species. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid from the plant material .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in rosewood trees. the extraction process can be scaled up using large-scale solvent extraction techniques followed by purification steps such as crystallization or chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Anibine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound and related compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Anibine has several scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: this compound’s analeptic action makes it a candidate for research in respiratory stimulants and other pharmacological applications.
Mechanism of Action
Anibine exerts its effects through its interaction with the central nervous system. It acts as a stimulant, similar to nikethamide, by modulating neurotransmitter release and receptor activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to influence the activity of neurotransmitters such as dopamine and serotonin .
Comparison with Similar Compounds
Nikethamide: Shares structural features and pharmacological properties with Anibine.
Aniline: Although structurally different, aniline is another aromatic amine with significant industrial applications.
Phenylamine: Similar to aniline, phenylamine is an aromatic amine with various chemical and industrial uses.
Uniqueness of this compound: this compound’s uniqueness lies in its natural occurrence in rosewood trees and its specific pharmacological action as an analeptic. Unlike synthetic compounds, this compound is derived from a natural source, which adds to its appeal in both research and industrial applications .
Properties
IUPAC Name |
4-methoxy-6-pyridin-3-ylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-9-5-10(15-11(13)6-9)8-3-2-4-12-7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOQLVPKDONBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290449 | |
| Record name | Anibine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643-91-4 | |
| Record name | 4-Methoxy-6-(3-pyridinyl)-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anibine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anibine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-6-(pyridin-3-yl)-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Anibine and where is it found?
A1: this compound is a pyridine alkaloid found in certain species of Aniba, a genus of trees belonging to the Lauraceae family. It was first isolated from the rosewood tree (Aniba rosaeodora) []. Notably, Aniba panurensis extracts exhibited promising antibacterial activity and contained this compound along with other compounds [, ].
Q2: How is this compound synthesized in the laboratory?
A2: Several synthetic routes for this compound have been explored. One efficient method utilizes the dilithium salt of ethyl acetoacetate, which upon reaction with ethyl benzoate or nicotinate and subsequent thermal cyclization yields this compound precursors. This compound is then obtained through O-methylation []. Another approach involves acyl anion equivalents like morpholino(het)arylacetonitriles reacting with bromo(methoxy)butenoate, ultimately leading to this compound synthesis [, ].
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do mention techniques like NMR and MS being used for its characterization [, ]. These techniques are routinely employed to elucidate the structures and molecular weights of organic compounds.
Q4: What are the known biological activities of this compound?
A4: Research suggests that this compound may possess analeptic properties, meaning it could stimulate the central nervous system []. Although limited information is available on this compound's specific biological activities, studies on extracts and fractions of Aniba panurensis containing this compound, alongside other compounds like 5,6-dihydrokawain, displayed antibacterial, antiparasitic, and antiplasmodial activities [, ].
Q5: Are there any known analytical methods for detecting and quantifying this compound?
A7: Although not explicitly mentioned, the research likely employed techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for this compound analysis [, ]. These methods are commonly used to identify and quantify compounds in complex mixtures like plant extracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



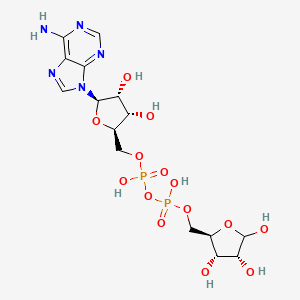
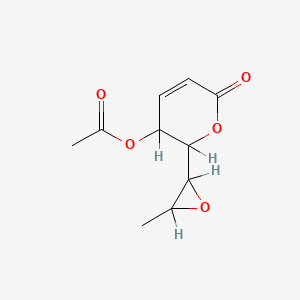
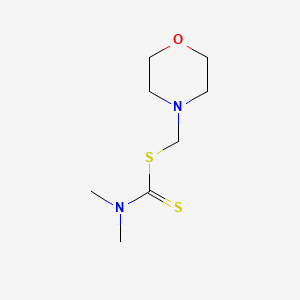
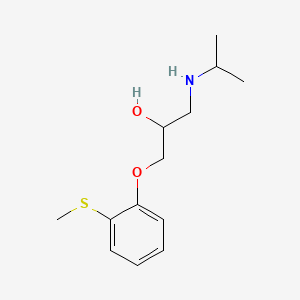
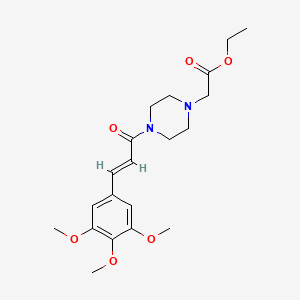
![[5-chloro-14-[2-(diethylamino)ethyl]-15-oxido-8-thia-14-aza-15-azoniatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-10-yl]methanol](/img/structure/B1202187.png)
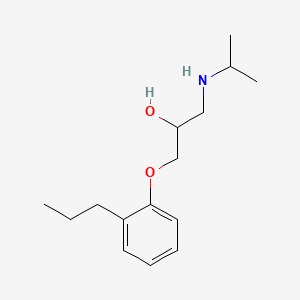
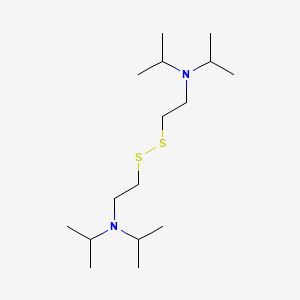

![2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid](/img/structure/B1202193.png)
